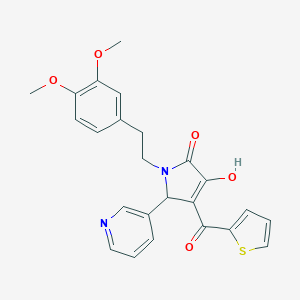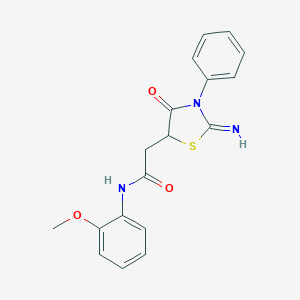
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of DPT is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been found to stimulate the release of these neurotransmitters, leading to increased activity in the central nervous system. DPT also has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DPT has been found to produce a range of biochemical and physiological effects in animal models and human subjects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter mood, perception, and cognition. DPT has also been found to produce hallucinogenic effects, similar to those of other tryptamine derivatives such as DMT and psilocybin.
实验室实验的优点和局限性
One advantage of using DPT in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the central nervous system. However, one limitation is its potential for producing hallucinogenic effects, which may confound experimental results.
未来方向
There are several future directions for research on DPT. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action and how it interacts with serotonin and dopamine receptors in the central nervous system. Further research is also needed to determine the long-term effects of DPT use and its potential for abuse.
Conclusion:
In conclusion, DPT is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for serotonin and dopamine receptors and has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. While DPT has advantages for lab experiments, such as its high affinity for neurotransmitter receptors, it also has limitations due to its potential for producing hallucinogenic effects. Further research is needed to determine the full range of DPT's effects and potential applications.
合成方法
The synthesis of DPT involves the condensation of 3,4-dimethoxyphenethylamine with 3-pyridylacetic acid, followed by cyclization with thionyl chloride and thioacetamide. The final product is obtained by the oxidation of the resulting dihydro compound with potassium permanganate.
科学研究应用
DPT has been used in scientific research to study its mechanism of action and physiological effects on the central nervous system. It has been found to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. DPT has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.
属性
分子式 |
C24H22N2O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O5S/c1-30-17-8-7-15(13-18(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)19-6-4-12-32-19/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
InChI 键 |
LLHDQSINGQRAGN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
